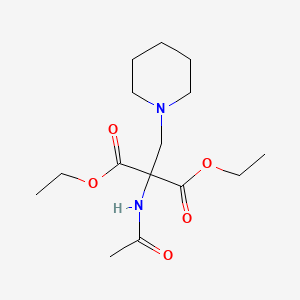
diethyl 2-acetamido-2-(piperidin-1-ylmethyl)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
diethyl 2-acetamido-2-(piperidin-1-ylmethyl)propanedioate is a complex organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an acetamido group, a piperidinylmethyl group, and a propanedioate backbone. Its molecular formula is C15H26N2O4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-acetamido-2-(piperidin-1-ylmethyl)propanedioate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Acetamido Group: This step involves the reaction of an appropriate amine with acetic anhydride to form the acetamido group.
Introduction of the Piperidinylmethyl Group: This step involves the alkylation of the intermediate with a piperidine derivative.
Formation of the Propanedioate Backbone: This step involves the esterification of the intermediate with diethyl malonate under acidic or basic conditions.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large-scale reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
diethyl 2-acetamido-2-(piperidin-1-ylmethyl)propanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the acetamido or piperidinylmethyl groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or piperidines.
Scientific Research Applications
diethyl 2-acetamido-2-(piperidin-1-ylmethyl)propanedioate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of diethyl 2-acetamido-2-(piperidin-1-ylmethyl)propanedioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Diethyl 2-acetamido-2-(2-phenylethyl)propanedioate
- 1,3-Diethyl 2-(dimethylamino)ethylpropanedioate
Uniqueness
diethyl 2-acetamido-2-(piperidin-1-ylmethyl)propanedioate is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
7460-52-8 |
|---|---|
Molecular Formula |
C15H26N2O5 |
Molecular Weight |
314.38 g/mol |
IUPAC Name |
diethyl 2-acetamido-2-(piperidin-1-ylmethyl)propanedioate |
InChI |
InChI=1S/C15H26N2O5/c1-4-21-13(19)15(16-12(3)18,14(20)22-5-2)11-17-9-7-6-8-10-17/h4-11H2,1-3H3,(H,16,18) |
InChI Key |
ITSRCUZYOGWUPG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CN1CCCCC1)(C(=O)OCC)NC(=O)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














